molecular formula C11H11NO4 B14202397 4-(Propanoyloxy)-2H-1,4-benzoxazin-3(4H)-one CAS No. 918639-46-0

4-(Propanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14202397
CAS No.: 918639-46-0
M. Wt: 221.21 g/mol
InChI Key: NVMCJZCNBYFLSB-UHFFFAOYSA-N
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Description

4-(Propanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with propanoic anhydride in the presence of a base, such as pyridine, to form the desired benzoxazine derivative. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(Propanoyloxy)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated benzoxazine derivatives.

Scientific Research Applications

4-(Propanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Properties

CAS No.

918639-46-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(3-oxo-1,4-benzoxazin-4-yl) propanoate

InChI

InChI=1S/C11H11NO4/c1-2-11(14)16-12-8-5-3-4-6-9(8)15-7-10(12)13/h3-6H,2,7H2,1H3

InChI Key

NVMCJZCNBYFLSB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)ON1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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